molecular formula C18H21N3O4 B2659157 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1257549-90-8

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2659157
CAS RN: 1257549-90-8
M. Wt: 343.383
InChI Key: QBOLMOOHVWNEJK-UHFFFAOYSA-N
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Description

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF24 belongs to the class of imidazole compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.

Scientific Research Applications

Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a metalloenzyme involved in melanogenesis—the process of melanin production. Compound 8, a derivative of this compound, has been studied for its tyrosinase inhibitory activity. It effectively inhibits both monophenolase and diphenolase activities, with IC50 values of 0.0433 µM and 0.28 µM, respectively. Molecular docking studies suggest that compound 8 binds to the catalytic and allosteric sites of tyrosinase, making it a potential antipigmentation agent .

Antityrosinase Activity

Another derivative, (E)-2,4-dihydroxyphenyl-(thiophen-2-yl)prop-2-en-1-one, has demonstrated even higher antityrosinase activity, with IC50 values of 0.013 µM for monophenolase and 0.93 µM for diphenolase. This suggests its potential as an effective tyrosinase inhibitor .

Quinazolinone Derivatives

The compound also belongs to the quinazolinone family. Investigating its structure-activity relationships (SAR) and exploring other quinazolinone derivatives could reveal additional applications .

properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-2-24-15-7-5-14(6-8-15)21-10-9-20(18(21)23)13-17(22)19-12-16-4-3-11-25-16/h3-8,11H,2,9-10,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOLMOOHVWNEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide

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